(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol
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Overview
Description
(1R,5S,6S)-3-azabicyclo[410]heptan-5-ol is a bicyclic compound with a unique structure that includes a nitrogen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol typically involves the use of starting materials that can form the bicyclic structure through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the nitrogen atom .
Scientific Research Applications
(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol involves its interaction with specific molecular targets. The nitrogen atom and hydroxyl group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
(3E)-3-[(1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]heptan-2-ylidene]pyruvic acid: Similar bicyclic structure with different functional groups.
3-[(1R,2S,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]heptan-2-yl]pyruvate: Another bicyclic compound with a hydroxyl group and pyruvate moiety.
Uniqueness
(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol is unique due to its specific stereochemistry and the presence of both a nitrogen atom and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol |
InChI |
InChI=1S/C6H11NO/c8-6-3-7-2-4-1-5(4)6/h4-8H,1-3H2/t4-,5-,6+/m0/s1 |
InChI Key |
VVDPDLXXWJNFLB-HCWXCVPCSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@@H](CNC2)O |
Canonical SMILES |
C1C2C1C(CNC2)O |
Origin of Product |
United States |
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